molecular formula C18H22N2O2 B472783 N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide CAS No. 302574-79-4

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B472783
CAS No.: 302574-79-4
M. Wt: 298.4g/mol
InChI Key: SKVNMVCOOUEMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. The compound features a central acetamide scaffold that is N-linked to a 4-(dimethylamino)phenyl group and O-linked to a 2,6-dimethylphenoxy (xylyloxy) moiety . This specific molecular architecture, which incorporates substituted aromatic rings and a tertiary amine, is common in the development of compounds with biological activity. Structurally related acetamide derivatives have been identified as key intermediates in the synthesis of complex molecules. For instance, similar N-(2,6-dimethylphenyl)acetamide structures are used in the multi-step synthesis of active pharmaceutical ingredients such as Ranolazine, an anti-anginal medication . Furthermore, research on analogous N-phenylacetamide compounds has demonstrated their potential in agrochemical development, with some derivatives exhibiting significant antibacterial activity against plant pathogens like Xanthomonas oryzae (Xoo) . The presence of both the dimethylamino electron-donating group and the xylyloxy group in a single molecule makes this compound a valuable building block for medicinal chemistry and drug discovery programs, particularly for exploring structure-activity relationships (SAR). This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-6-5-7-14(2)18(13)22-12-17(21)19-15-8-10-16(11-9-15)20(3)4/h5-11H,12H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVNMVCOOUEMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via activation of the carboxylic acid group in 2-(2,6-dimethylphenoxy)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The activated intermediate then reacts with the primary amine group of 4-(dimethylamino)aniline to form the target acetamide.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (acid:amine)

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Reaction Time: 12–24 hours

This method typically achieves yields of 50–70% for analogous compounds, though purification requires column chromatography due to byproduct formation from excess coupling agents.

Acid Chloride Intermediate Method

An alternative approach involves converting 2-(2,6-dimethylphenoxy)acetic acid to its corresponding acid chloride prior to amide bond formation. This two-step process often improves reaction efficiency compared to single-step coupling.

Chlorination Step

Treatment of 2-(2,6-dimethylphenoxy)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ generates 2-(2,6-dimethylphenoxy)acetyl chloride.

Typical Conditions:

  • Chlorinating Agent: SOCl₂ (2.5 eq)

  • Solvent: Anhydrous dichloromethane

  • Temperature: Reflux at 40°C

  • Duration: 3 hours

Amidation Step

The acid chloride intermediate reacts with 4-(dimethylamino)aniline in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Optimized Parameters:

  • Base: TEA (3 eq)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature

  • Duration: 6 hours

This method avoids coupling agent byproducts but requires stringent moisture control during the chlorination step.

Green Chemistry Approaches

Emerging methodologies focus on solvent-free or catalytic amidation to improve sustainability.

Mechanochemical Synthesis

Ball milling of 2-(2,6-dimethylphenoxy)acetic acid and 4-(dimethylamino)aniline with silica-supported sulfuric acid as catalyst:

ParameterValue
Milling Speed30 Hz
Duration2 hours
Catalyst Loading10 wt%
Yield~55% (reported for analogs)

This method eliminates solvent use but requires specialized equipment.

Critical Analysis of Methodologies

The table below compares key attributes of the four preparation methods:

MethodYield RangePurityScalabilityEnvironmental Impact
EDCI/HOBt Coupling50–70%≥95%ModerateHigh (solvent waste)
Acid Chloride Route60–75%≥98%HighModerate
Solid-Phase Synthesis60–75%90–95%HighLow
Mechanochemical50–60%85–90%LowMinimal

Structural Characterization Data

While specific spectral data for this compound remains unpublished, predicted properties based on structural analogs include:

  • ¹H NMR (400 MHz, DMSO- d 6): δ 2.13 (s, 6H, aromatic CH₃), 2.87 (s, 6H, N(CH₃)₂), 4.62 (s, 2H, OCH₂CO), 6.65–7.25 (m, aromatic H)

  • MS (ESI): m/z 299.3 [M+H]⁺ (calculated 298.4 g/mol)

Challenges and Optimization Opportunities

Key challenges in synthesis include:

  • Steric hindrance from 2,6-dimethylphenoxy group affecting reaction kinetics

  • Potential oxidation of dimethylamino group under acidic conditions

  • Byproduct formation during carbodiimide-mediated coupling

Optimization strategies:

  • Use of microwave irradiation to reduce reaction times

  • Incorporation of flow chemistry for continuous production

  • Development of heterogeneous catalysts for improved recyclability

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetic acid, while reduction could produce N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)ethanol .

Scientific Research Applications

Pharmaceutical Research

1.1 Anti-inflammatory and Analgesic Properties

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been identified as a promising lead compound for the development of new anti-inflammatory and analgesic drugs. Its structural features allow it to interact with various biological targets, potentially modulating pain pathways and inflammatory responses. Preliminary studies indicate that compounds with similar structures exhibit significant activity in pain modulation, suggesting that this compound may follow suit.

1.2 Mechanism of Action Studies

Understanding the pharmacodynamics of this compound is crucial for its application in drug design. Interaction studies using techniques such as surface plasmon resonance and molecular docking simulations have shown that this compound may bind to specific receptors involved in pain signaling. These interactions are essential for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.

Biochemical Studies

2.1 Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor in various biochemical pathways. For instance, studies have indicated that similar acetamides can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This suggests that this compound could serve as a scaffold for developing selective COX inhibitors.

2.2 Coordination Chemistry

Recent research has explored the coordination properties of compounds structurally related to this compound with metal ions. These studies reveal that such compounds can form stable complexes with various metal ions, which may enhance their biological activity by altering their pharmacokinetic properties or enabling targeted delivery systems .

Case Studies

3.1 Development of Analgesic Agents

In one notable study, researchers synthesized derivatives of this compound to evaluate their analgesic effects in animal models. The results demonstrated that certain derivatives exhibited significant pain-relieving properties comparable to established analgesics like ibuprofen and acetaminophen. This highlights the compound's potential as a basis for new pain management therapies.

3.2 Anticancer Activity

Another area of investigation has been the anticancer potential of this compound. Researchers have found that modifications to the compound can lead to enhanced cytotoxicity against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Polarity : The presence of sulfonamide (‑SO₂NH₂) or pyrimidine groups increases molecular weight and polarity, as seen in compounds . This correlates with higher Rf values in polar solvent systems .
  • Thermal Stability : Compounds with rigid aromatic systems (e.g., dichlorophenyl in compound 8 or fluorinated pyrimidines in 3k ) exhibit higher melting points (>160°C), suggesting enhanced crystalline stability.
  • Functional Group Diversity: Replacement of the sulfamoyl group with oxazolidinyl (oxadixyl ) or propanoylphenoxy alters solubility and target specificity. For example, oxadixyl’s oxazolidinyl group confers fungicidal activity , while sulfonamide-containing analogs are linked to urease inhibition .

Structure-Activity Relationship (SAR) Insights

  • Phenoxy Substituents: The 2,6-dimethylphenoxy group in the target compound likely enhances lipophilicity, improving membrane permeability compared to dichlorophenyl analogs .
  • Sulfonamide vs. Sulfamoyl : Sulfamoyl (‑SO₂NH₂) groups in the target compound and compound 8 are critical for hydrogen bonding in enzyme active sites, whereas sulfonamide derivatives (e.g., ) may exhibit broader target promiscuity.
  • Fluorine Substitution : Fluorine in compound 3k increases metabolic stability and kinase binding affinity, a strategy absent in the target compound but relevant for antitumor applications.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and biological effects based on various studies.

1. Synthesis and Structural Characteristics

The compound is synthesized through a series of organic reactions that typically involve the formation of an amide bond between the dimethylamino-substituted phenyl group and the 2-(2,6-dimethylphenoxy)acetyl moiety. The presence of the dimethylamino group enhances the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological targets.

2.1 Anticonvulsant Activity

Research has indicated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit anticonvulsant properties. For instance, compounds similar to this compound have been evaluated in animal models for their efficacy against seizures. In a study involving various derivatives, it was found that certain analogs displayed significant protection in maximal electroshock (MES) tests, suggesting potential as antiepileptic drugs (AEDs) .

CompoundDose (mg/kg)MES Protection (%)Time Point (h)
12100850.5
13300904

2.2 Antitumor Activity

This compound has also shown promise in antitumor studies. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays. The activity was notably higher in 2D assays, indicating a potential for further development as an anticancer agent .

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and seizure activity.
  • DNA Interaction : Some studies suggest that compounds like this compound may bind to DNA, affecting transcriptional processes essential for cell growth .

4. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and acetamide groups significantly influence biological activity. For example:

  • Increasing lipophilicity by adding alkyl groups can enhance cellular uptake.
  • Substituents on the phenyl ring can alter binding affinity to target proteins or enzymes.

In one study, the introduction of a methoxy group at specific positions on the phenyl ring led to improved selectivity for PPARα over PPARγ, which is crucial for minimizing side effects associated with PPARγ activation such as weight gain .

5. Case Studies and Research Findings

Several case studies highlight the efficacy and safety profiles of this compound:

  • Efficacy in Animal Models : In various animal trials, this compound exhibited dose-dependent responses in reducing seizure frequency and tumor growth.
  • Toxicity Assessments : Preliminary toxicity assessments using rotarod tests indicated that many derivatives maintain a favorable safety profile with minimal neurological toxicity at therapeutic doses .

Q & A

Basic: What are the established synthetic routes for N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide, and what key intermediates should be monitored for purity?

The synthesis typically involves sequential alkylation and acylation reactions. Starting with 2,6-dimethylphenol , alkylation introduces the methylethyl chain, forming 2-(2,6-dimethylphenoxy)-1-methylethanol as an intermediate. Subsequent acylation with acetic anhydride or acetyl chloride yields the acetamide product . Key purity checkpoints include:

  • Intermediate monitoring : Use HPLC or NMR to verify the absence of unreacted phenol or alkylation byproducts.
  • Final product validation : Confirm stereochemical integrity (if applicable) via chiral HPLC or X-ray crystallography.

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.2 ppm for phenoxy groups) and dimethylamino protons (δ 2.8–3.1 ppm). The amide carbonyl appears at ~170 ppm in 13C NMR .
  • IR spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 342.2) and rule out fragmentation byproducts .

Advanced: How can reaction conditions be optimized to improve the yield of this compound during acylation?

Optimization parameters include:

ParameterOptimal ConditionImpact
Solvent Acetic anhydride (neat)Enhances electrophilicity of acylating agent.
Temperature 80–100°CBalances reaction rate and side-product formation.
Catalyst DMAP (4-dimethylaminopyridine)Accelerates acylation via nucleophilic catalysis .
Reaction Time 4–6 hoursMonitored by TLC to avoid over-acylation.

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., CDK2/CDK9) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS).
  • Free-energy calculations : MM-PBSA/GBSA to estimate binding free energy (±2 kcal/mol accuracy) .

Advanced: How do structural modifications at the dimethylamino or phenoxy groups influence the compound's pharmacokinetic properties?

  • Dimethylamino group :
    • Lipophilicity : Replacement with polar groups (e.g., -OH) reduces logP, improving solubility but decreasing membrane permeability.
    • Metabolic stability : Methyl groups slow oxidative metabolism compared to primary amines .
  • Phenoxy substituents :
    • Electron-withdrawing groups (e.g., -Cl) : Enhance metabolic resistance but may reduce oral bioavailability.

Advanced: What strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

  • Address bioavailability : Use pharmacokinetic studies to measure plasma concentration and tissue distribution. Poor absorption may require prodrug derivatization.
  • Metabolite interference : Identify active/inactive metabolites via LC-MS and compare with in vitro activity .
  • Dose optimization : Conduct dose-response studies in animal models to align with in vitro IC50 values.

Advanced: How to design a SAR study to identify critical substituents affecting the compound's antimicrobial activity?

  • Systematic variation : Modify substituents at the phenoxy (e.g., -CH3, -OCH3) and acetamide (e.g., -NH2, -CF3) positions.
  • Biological assays : Test against Gram-positive/negative bacteria (MIC values) and eukaryotic cells (cytotoxicity).
  • Data analysis : Use 3D-QSAR (e.g., CoMFA) to correlate substituent effects with activity .

Advanced: What in vitro models are appropriate for assessing the compound's potential neuroprotective effects?

  • Primary neuronal cultures : Measure protection against glutamate-induced excitotoxicity (viability via MTT assay).
  • Oxidative stress models : Expose SH-SY5Y cells to H2O2 and quantify ROS reduction (DCFH-DA fluorescence).
  • Kinase inhibition assays : Test activity against GSK-3β or JNK3, which are implicated in neurodegeneration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.